Propyl b-D-glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIZNQNCGFFJFO-KPRJIFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291175 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-07-3 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Glucuronides

An In-Depth Technical Guide to the Structure and Synthesis of Propyl β-D-Glucuronide

Glucuronidation is a major pathway in phase II metabolism, where a wide array of substances, including drugs, xenobiotics, and endogenous compounds, are conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), transforms lipophilic compounds into more water-soluble glucuronides, facilitating their excretion from the body. Propyl β-D-glucuronide serves as a simple, non-natural model compound and analytical standard for studying this critical biotransformation process.[1][2][3] For researchers in drug development and toxicology, understanding the synthesis and structure of such glucuronides is fundamental to metabolite identification, quantitative analysis, and the study of drug disposition.

This guide provides a detailed examination of the chemical structure of propyl β-D-glucuronide and a comprehensive, field-proven methodology for its chemical synthesis, grounded in the principles of glycosidic bond formation.

PART 1: Chemical Structure and Properties

Propyl β-D-glucuronide is a glycoside formed between a propyl group and the anomeric carbon of D-glucuronic acid. The "β" designation is crucial as it defines the stereochemistry at the anomeric center (C1), where the propoxy group is oriented in the equatorial position, cis to the C6 carboxyl group. This configuration is the hallmark of enzymatically produced glucuronides in biological systems.[4]

Structural Representation

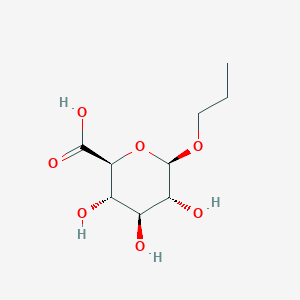

The structure consists of a pyranose ring with hydroxyl groups at positions C2, C3, and C4, a carboxyl group at C6, and a propoxy group attached via a β-glycosidic linkage at C1.

Caption: Chemical structure of Propyl β-D-glucuronide.

Physicochemical Properties

A summary of the key identifiers and properties for propyl β-D-glucuronide is provided below.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | [5][6] |

| Molecular Formula | C₉H₁₆O₇ | [5][6] |

| Molecular Weight | 236.22 g/mol | [5][6] |

| CAS Number | 17685-07-3 | [5][6] |

| Appearance | Light Beige to White Solid | [1] |

| Solubility | Water Soluble | [1] |

| SMILES | CCCO[C@@H]1O[C@H]1O">C@@HC(=O)O | [6] |

PART 2: Chemical Synthesis via Koenigs-Knorr Glycosidation

The synthesis of O-glucuronides is complicated by the electron-withdrawing nature of the C5 carboxylic acid group, which deactivates the anomeric center (C1) and makes glycosidic bond formation challenging.[7] The Koenigs-Knorr reaction is a classic, robust, and widely employed method to overcome this hurdle and achieve stereoselective synthesis of 1,2-trans-glycosides, which corresponds to the desired β-anomer in the D-gluco series.[8][9]

The overall strategy involves three main stages:

-

Protection: The reactive hydroxyl and carboxyl groups of D-glucuronic acid are masked to prevent side reactions.

-

Glycosylation: The protected and activated glucuronic acid donor is coupled with propanol.

-

Deprotection: The protecting groups are removed to yield the final product.

The Causality Behind the Koenigs-Knorr Approach

The success of the Koenigs-Knorr reaction hinges on two key principles:

-

Anomeric Activation: A per-O-acylated glycosyl halide (typically a bromide) is used as the glycosyl donor. The halide at the anomeric position serves as a good leaving group.

-

Stereochemical Control: The presence of an acyl (e.g., acetyl) protecting group at the C2 position is critical. This group provides "anchimeric assistance" or neighboring group participation. During the reaction, the C2-acetyl group attacks the back side of the anomeric carbon as the halide leaves, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the alcohol (propanol) can only occur from the opposite face, forcing the formation of the β-glycosidic bond.[7]

Sources

- 1. CAS 17685-07-3: Propyl β-D-glucopyranosiduronic acid [cymitquimica.com]

- 2. assaycell.com [assaycell.com]

- 3. assaycell.com [assaycell.com]

- 4. rsc.org [rsc.org]

- 5. Propyl beta-d-glucuronide | C9H16O7 | CID 97302323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propyl Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Propyl β-D-glucuronide: A Versatile Tool in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Glucuronidation in Biological Systems

Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of endogenous and exogenous compounds, including drugs, toxins, and hormones.[1][2] This process, catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of a glucuronic acid moiety from the activated cofactor UDP-glucuronic acid (UDPGA) to a substrate.[3] The resulting glucuronide conjugate is typically more water-soluble and readily excreted from the body via urine or bile.[2] The study of glucuronidation is paramount in drug development and toxicology to understand pharmacokinetics, drug-drug interactions, and potential toxicities.[1][4]

Propyl β-D-glucuronide, a synthetic glucuronide of propanol, has emerged as a valuable research tool in this field.[5] While not a direct metabolite of a common drug, its well-defined structure and properties make it an ideal compound for several key research applications. This guide provides a comprehensive overview of the primary uses of Propyl β-D-glucuronide, complete with technical insights and experimental protocols.

Core Applications of Propyl β-D-glucuronide in Research

The utility of Propyl β-D-glucuronide in a research setting is multifaceted, primarily revolving around its roles as an analytical standard, a tool for studying drug metabolism, and a substrate for the enzyme β-glucuronidase.

Analytical Reference Standard for Alcohol Metabolite Quantification

A primary and critical application of Propyl β-D-glucuronide is as a non-natural reference standard for the calibration and quantification of short-chain alcohol glucuronide metabolites.[6][7] This is particularly relevant in forensic toxicology and clinical monitoring where the detection of alcohol consumption is crucial.[8] Ethyl glucuronide (EtG), a direct metabolite of ethanol, is a key biomarker for alcohol ingestion.[8] Due to the structural similarity, Propyl β-D-glucuronide serves as an excellent internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) for the precise quantification of EtG and other related metabolites.[6][7]

Causality in Experimental Choice: The use of a stable, non-endogenous internal standard like Propyl β-D-glucuronide is essential to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results. Its deuterated form, Propyl-d7 β-D-glucuronide, is also available and offers even greater precision in mass spectrometry-based assays by minimizing isotopic interference.[9]

Experimental Protocol: Quantification of Ethyl Glucuronide in Urine using LC-MS/MS with Propyl β-D-glucuronide as an Internal Standard

Objective: To accurately quantify the concentration of Ethyl Glucuronide (EtG) in a urine sample.

Materials:

-

Urine sample

-

Ethyl Glucuronide (EtG) analytical standard

-

Propyl β-D-glucuronide (Internal Standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of EtG (1 mg/mL) in methanol.

-

Prepare a stock solution of Propyl β-D-glucuronide (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of calibration standards of EtG at concentrations ranging from 10 ng/mL to 1000 ng/mL in deionized water.

-

Prepare a working internal standard solution of Propyl β-D-glucuronide at a concentration of 100 ng/mL in deionized water.

-

-

Sample Preparation:

-

Thaw the urine sample to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 100 ng/mL Propyl β-D-glucuronide internal standard solution.

-

Vortex briefly to mix.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with a suitable C18 column.

-

The mobile phase will consist of:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

-

Establish a gradient elution method to separate EtG and Propyl β-D-glucuronide.

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both EtG and Propyl β-D-glucuronide.

-

-

Data Analysis:

-

Integrate the peak areas for both EtG and the Propyl β-D-glucuronide internal standard in the chromatograms of the calibration standards and the urine sample.

-

Generate a calibration curve by plotting the ratio of the EtG peak area to the internal standard peak area against the concentration of the EtG calibration standards.

-

Calculate the concentration of EtG in the urine sample by interpolating its peak area ratio on the calibration curve.

-

Workflow Diagram:

Caption: Workflow for EtG quantification using Propyl β-D-glucuronide.

Investigating Glucuronidation and Drug Metabolism

Propyl β-D-glucuronide serves as a model substrate for studying the activity of UGT enzymes, particularly in in vitro systems like human liver microsomes.[9] By incubating Propyl β-D-glucuronide with these microsomal preparations, researchers can investigate the formation of its parent compound, propanol, through the reverse reaction catalyzed by β-glucuronidase, or study the inhibition of UGTs by other compounds.

More directly, the formation of Propyl β-D-glucuronide from propanol can be studied to characterize the kinetics of specific UGT isoforms. This is analogous to studies on other drugs where their glucuronidation is a key metabolic pathway. For instance, research on propylthiouracil (PTU), a drug for hyperthyroidism, has focused on quantifying its glucuronide metabolite (PTU-GLU) to understand its metabolism and associated hepatotoxicity, identifying UGT1A9 as a key enzyme.[10][11] Similar experimental designs can be employed using propanol and Propyl β-D-glucuronide to probe the activity and specificity of various UGTs towards short-chain alcohols.

Glucuronidation Pathway Diagram:

Caption: The enzymatic formation of Propyl β-D-glucuronide.

Substrate for β-Glucuronidase Activity Assays

β-glucuronidase is an enzyme that cleaves the β-D-glucuronic acid moiety from glucuronides.[12] This enzyme is present in various human tissues and is also produced by gut microbiota.[13] β-glucuronidase plays a significant role in the enterohepatic recirculation of drugs and endogenous compounds.[2] In some cases, the cleavage of a glucuronide by β-glucuronidase can release the active, and sometimes toxic, form of a drug in the gut.[12] Therefore, assaying β-glucuronidase activity is important in pharmacology and toxicology.

Propyl β-D-glucuronide can be used as a substrate to measure the activity of β-glucuronidase. The enzymatic reaction yields propanol and glucuronic acid. The rate of propanol formation can be quantified using methods like GC-MS. While other chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide are more commonly used for high-throughput screening due to the ease of detecting the colored or fluorescent product,[14][15][16] Propyl β-D-glucuronide can be valuable in specific research contexts where a non-interfering, simple aliphatic aglycone is desired.

Experimental Protocol: β-Glucuronidase Activity Assay using Propyl β-D-glucuronide

Objective: To determine the activity of β-glucuronidase in a sample (e.g., tissue homogenate, bacterial lysate).

Materials:

-

Sample containing β-glucuronidase

-

Propyl β-D-glucuronide solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Stop Solution (e.g., 1 M sodium carbonate or a suitable organic solvent to extract propanol)

-

GC-MS system for propanol quantification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add a specific volume of the enzyme-containing sample.

-

Pre-incubate the tube at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add a defined volume of the Propyl β-D-glucuronide substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution. This will denature the enzyme and halt the reaction.

-

-

Quantification of Propanol:

-

Prepare the sample for GC-MS analysis. This may involve a liquid-liquid extraction step to isolate the propanol.

-

Inject the prepared sample into the GC-MS system.

-

Quantify the amount of propanol produced by comparing the peak area to a standard curve of known propanol concentrations.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of propanol formation (e.g., in µmol/min).

-

Express the β-glucuronidase activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of propanol per minute under the specified assay conditions.

-

β-Glucuronidase Assay Workflow:

Caption: Step-by-step workflow for a β-glucuronidase activity assay.

Summary and Future Perspectives

Propyl β-D-glucuronide is a valuable and versatile tool for researchers in the fields of analytical chemistry, drug metabolism, and enzymology. Its primary applications as an internal standard for alcohol metabolite quantification, a probe for studying UGT enzyme activity, and a substrate for β-glucuronidase assays underscore its importance. As analytical techniques become more sensitive and the understanding of metabolic pathways deepens, the use of well-characterized synthetic compounds like Propyl β-D-glucuronide will continue to be essential for generating reliable and reproducible data. Future research may explore its use in more complex biological systems and in the development of novel diagnostic and therapeutic strategies related to glucuronidation and deglucuronidation processes.

References

-

AssayCell Technologies. Propyl-β-D-glucuronide, 10 mg. [Link]

-

Aurora Analytics. 2-Propyl β-D-glucuronide. [Link]

-

AssayCell Technologies. Propyl-β-D-glucuronide, 2 mg. [Link]

-

MDPI. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. [Link]

-

Pharmaffiliates. Propyl-d7 β-D-Glucuronide. [Link]

-

BioAssay Systems. Beta Glucuronidase Assay Kit. [Link]

-

PubChem. Propyl beta-d-glucuronide. [Link]

-

PubMed. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. [https://pubmed.ncbi.nlm.nih.gov/3483 pharmaceuticals14111194/]([Link] pharmaceuticals14111194/)

-

Royal Society of Chemistry. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. [Link]

-

MDPI. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. [Link]

-

National Center for Biotechnology Information. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. [Link]

-

ResearchGate. Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. [Link]

-

ResearchGate. Glucuronidation of Drugs and Other Compounds. [Link]

Sources

- 1. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 17685-07-3: Propyl β-D-glucopyranosiduronic acid [cymitquimica.com]

- 6. assaycell.com [assaycell.com]

- 7. assaycell.com [assaycell.com]

- 8. auroraanalytics.com [auroraanalytics.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species | MDPI [mdpi.com]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Propyl β-D-glucuronide: A Technical Guide to its Discovery, Synthesis, and Analytical Significance

This in-depth technical guide provides a comprehensive overview of Propyl β-D-glucuronide, a molecule of increasing importance in the fields of toxicology, clinical chemistry, and drug metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed methodologies for its synthesis and analysis, and its emerging role as a key biomarker.

Introduction: The Significance of Glucuronidation and Propyl β-D-glucuronide

Glucuronidation is a major Phase II metabolic pathway in mammals, responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds.[1] This process, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion via urine or bile.[1] While the study of glucuronidation has a long history, the focus on specific glucuronide metabolites as biomarkers of exposure to particular substances is a more recent and rapidly evolving field.

Propyl β-D-glucuronide (propyl-GlcA) is the glucuronidated metabolite of propanol. Its presence and concentration in biological fluids, particularly urine, serve as a reliable indicator of recent exposure to propanol, a common solvent found in industrial settings and consumer products like hand sanitizers.[2][3] Understanding the history of its discovery, the methods for its synthesis, and the techniques for its precise quantification is therefore crucial for toxicological screening, clinical diagnostics, and forensic investigations.

Historical Perspective: From General Glucuronidation to a Specific Biomarker

The scientific journey to understanding Propyl β-D-glucuronide is intertwined with the broader history of research into alcohol metabolism and the elucidation of glucuronic acid conjugation pathways.

Early Studies in Glucuronidation

The fundamental processes of ethanol metabolism have been known for many decades.[4] However, the specific conjugation of alcohols with glucuronic acid to form glucuronides gained significant attention as a metabolic pathway more recently.[5] Early research in the mid-20th century focused on the glucuronic acid pathway of glucose metabolism, laying the groundwork for understanding how the body utilizes this sugar acid for detoxification.[6]

The Emergence of Alkyl Glucuronides as Biomarkers

The discovery and validation of ethyl glucuronide (EtG) as a specific and sensitive biomarker for ethanol consumption marked a turning point in alcohol research and clinical toxicology.[5][7] This spurred interest in the glucuronide metabolites of other short-chain alcohols as potential biomarkers of exposure. While a singular "discovery" paper for Propyl β-D-glucuronide is not readily identifiable in the historical literature, its existence as a metabolite of propanol was a logical extension of the established principles of xenobiotic metabolism. Its significance as a specific biomarker has been highlighted in more recent studies, particularly in the context of distinguishing propanol exposure from ethanol consumption, especially given the cross-reactivity of propyl glucuronide in some ethyl glucuronide immunoassays.[2][3]

Chemical Synthesis of Propyl β-D-glucuronide

The availability of pure Propyl β-D-glucuronide as a reference standard is essential for the development and validation of analytical methods. Chemical synthesis provides a reliable means of obtaining this compound with high purity. The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds and is well-suited for the synthesis of alkyl glucuronides.[8][9]

The Koenigs-Knorr Reaction: A Foundational Approach

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or cadmium carbonate.[8][10] The reaction proceeds via an SN2-like mechanism, resulting in the formation of a β-glycosidic bond.

Diagram 1: The Koenigs-Knorr Reaction for Propyl β-D-glucuronide Synthesis

Caption: A simplified workflow of the Koenigs-Knorr synthesis of Propyl β-D-glucuronide.

Step-by-Step Synthesis Protocol

The following protocol is a representative example of a Koenigs-Knorr synthesis adapted for Propyl β-D-glucuronide.

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Acetobromo-D-glucuronic acid methyl ester)

-

Anhydrous n-propanol

-

Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Sodium methoxide in methanol (0.5 M)

-

Amberlite IR-120 (H⁺) resin

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous DCM.

-

Addition of Alcohol and Promoter: To the stirred solution, add anhydrous n-propanol followed by silver(I) carbonate. The reaction mixture is typically protected from light.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting glycosyl bromide is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the Protected Glucuronide: The crude product is purified by silica gel column chromatography to yield the protected Propyl β-D-glucuronide methyl ester.

-

Deprotection (Zemplén Deacetylation): The purified protected glucuronide is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

Saponification: An aqueous solution of sodium hydroxide is added to the reaction mixture to saponify the methyl ester. The reaction is stirred until the ester is fully hydrolyzed.

-

Neutralization and Final Purification: The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the filtrate is concentrated to dryness to yield Propyl β-D-glucuronide.

In Vivo Formation and Metabolism

Propyl β-D-glucuronide is formed in the body following exposure to propanol. This biotransformation is primarily carried out by UGT enzymes located in the liver and other tissues.[11]

The Role of UGT Enzymes

While the complete profile of UGT isoforms responsible for propanol glucuronidation is not fully elucidated, studies on similar substrates like propranolol suggest that UGT1A9, UGT2B4, and UGT2B7 are likely candidates.[12][13] The kinetics of glucuronidation can be complex, sometimes exhibiting autoactivation kinetics, as seen with valproic acid.[14]

Diagram 2: Metabolic Pathway of Propanol to Propyl β-D-glucuronide

Caption: The enzymatic conjugation of propanol with UDP-glucuronic acid to form Propyl β-D-glucuronide.

Analytical Methodology: Quantification of Propyl β-D-glucuronide

Accurate and sensitive quantification of Propyl β-D-glucuronide in biological matrices is crucial for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity.[15][16][17]

Sample Preparation

Urine is the most common matrix for the analysis of Propyl β-D-glucuronide. Sample preparation typically involves a "dilute-and-shoot" approach or solid-phase extraction (SPE) for more complex matrices.

Dilute-and-Shoot Protocol:

-

Centrifuge the urine sample to pellet any particulate matter.

-

Dilute a known volume of the supernatant with a solution containing a deuterated internal standard (e.g., Propyl-d7 β-D-glucuronide).

-

Inject an aliquot of the diluted sample directly into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitoring specific precursor-to-product ion transitions for Propyl β-D-glucuronide and its internal standard.

Table 1: Exemplary Mass Spectrometry Parameters for Propyl β-D-glucuronide Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Propyl β-D-glucuronide | 235.1 | 113.1 | 75.1 | -20 |

| Propyl-d7 β-D-glucuronide (IS) | 242.1 | 113.1 | 75.1 | -20 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Mass Fragmentation Pattern

Under collision-induced dissociation (CID) in the mass spectrometer, Propyl β-D-glucuronide typically fragments in a predictable manner. The most common fragmentation involves the cleavage of the glycosidic bond, resulting in a characteristic product ion corresponding to the deprotonated glucuronic acid moiety (m/z 175) and a neutral loss of the propanol. Further fragmentation of the glucuronic acid ring can also occur. The characteristic fragment ions for glucuronides often include m/z 113 and 75.[18]

Diagram 3: Analytical Workflow for Propyl β-D-glucuronide Quantification

Caption: A typical workflow for the quantification of Propyl β-D-glucuronide in urine by LC-MS/MS.

Applications and Future Directions

The primary application of Propyl β-D-glucuronide analysis is in the field of toxicology and clinical chemistry as a specific biomarker for propanol exposure.[2][3] This is particularly relevant in:

-

Occupational Health: Monitoring workers in industries where propanol is used as a solvent.

-

Clinical Toxicology: Diagnosing propanol ingestion or exposure, especially in cases of suspected poisoning.

-

Forensic Science: Differentiating propanol exposure from ethanol consumption in abstinence monitoring programs.

Future research in this area will likely focus on:

-

Establishing definitive cutoff values: To distinguish between incidental environmental exposure and deliberate ingestion.

-

Investigating the kinetics of formation and elimination: To better correlate urinary concentrations with the timing and extent of exposure.

-

Exploring its use in other biological matrices: Such as hair and oral fluid, for a longer detection window.

Conclusion

Propyl β-D-glucuronide, once a relatively obscure metabolite, has emerged as a valuable biomarker with significant applications in toxicology and clinical diagnostics. A thorough understanding of its historical context, synthetic methodologies, and analytical techniques is paramount for its effective utilization in research and clinical practice. As analytical technologies continue to advance, the role of Propyl β-D-glucuronide and other specific glucuronide metabolites in personalized medicine and exposure science is set to expand.

References

-

Arndt, T., et al. (2016). Excessive urinary excretion of isopropyl glucuronide after isopropanol abuse. Forensic Science International, 265, 138-141.[3]

-

Gnad, A., et al. (2014). Cross-reactivity of 1-propyl, 2-propyl, 1-butyl, 2-butyl, and tert-butyl glucuronide with the DRI® ethyl glucuronide immunoassay. Journal of Analytical Toxicology, 38(8), 540-542.[2]

-

Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582.[15][16]

-

Schänzer, W., et al. (2006). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5α-/5β-androstan-3α-ol-17-one glucuronides, 5α-estran-3α-ol-17-one glucuronide and deuterium-labelled analogues. Rapid Communications in Mass Spectrometry, 20(2), 225-234.[19]

-

Zakhari, S. (2006). Alcohol metabolism. Methods in Molecular Biology, 328, 25-34.[5]

-

Wong, H., et al. (2007). Kinetics of valproic acid glucuronidation: evidence for in vivo autoactivation. Drug Metabolism and Disposition, 35(7), 1194-1200.[14]

-

Borbás, A., et al. (2009). Glucuronidations using the Koenigs-Knorr procedure. Current Organic Synthesis, 6(1), 3-30.[10]

- Helferich, B., & Gootz, R. (1929). Eine neue Methode zur Synthese von β-Glucosiden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2788-2792.

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Basu, N. K., & Ciambrone, G. J. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. AAPS J, 19(5), 1286-1299.[1]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech.[17]

-

Miners, J. O., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Toxicology in Vitro, 16(5), 523-528.[20]

- Pelander, A., et al. (2008). A fast and sensitive LC-MS/MS method for the determination of ethyl glucuronide in urine.

-

Lin, J. H., & Lu, A. Y. (2002). Complexities of glucuronidation affecting in vitro-in vivo extrapolation. Current Drug Metabolism, 3(5), 521-534.[11]

-

Litten, R. Z., & Bradley, A. M. (2006). Biomarkers for alcohol consumption and abuse. Alcohol Research & Health, 29(4), 254-259.[21]

-

Lipták, A., et al. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 12(7), 1435-1446.[8]

-

Uchaipichat, N., et al. (2006). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Xenobiotica, 36(10-11), 941-955.[12]

- Soine, W. H., et al. (1986). Synthesis and characterization of the glucuronide metabolites of delta 9-tetrahydrocannabinol. NIDA Research Monograph, 64, 98-104.

- Hutzler, J. M., & Tracy, T. S. (2002). Atypical kinetic profiles in drug metabolism reactions. Drug Metabolism and Disposition, 30(4), 355-362.

-

Kováč, P. (1986). A short review of the Koenigs-Knorr reaction. Chemical Papers, 40(5), 683-693.[9]

-

Polettini, A., et al. (1996). The role of mass spectrometry in the study of steroid glucuronides. Journal of Mass Spectrometry, 31(11), 1273-1282.[19]

-

Eisenberg, F., Jr., Dayton, P. G., & Burns, J. J. (1959). Studies on the glucuronic acid pathway of glucose metabolism. The Journal of Biological Chemistry, 234(2), 250-253.[6]

-

Stout, P. R., & Kuntz, D. J. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. Pharmacology & Pharmacy, 4(07), 1.[22][23]

-

Ni, Y., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences, 24(23), 16909.[24][25]

-

De Boevre, M., et al. (2015). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 7(10), 4032-4050.[26]

-

Lipták, A., et al. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 12(7), 1435-1446.[27]

-

Skipper, G. E., et al. (2004). Ethyl glucuronide: a biomarker to identify alcohol use by health professionals recovering from substance use disorders. Alcohol and Alcoholism, 39(5), 445-449.[7]

-

Stammschulte, T., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7384.[13]

-

Kalant, H. (1991). Research on alcohol metabolism: a historical perspective. The Keio Journal of Medicine, 40(3), 113-117.[4]

-

Jastrzembska, K., et al. (2019). a Mass fragmentation pattern of tri-methylsilyl derivatives of EtG-D 5... ResearchGate.[28]

-

de Wildt, S. N., et al. (2011). In vivo glucuronidation activity of drugs in neonates: extensive interindividual variability despite their young age. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1067-1078.[29]

-

Lachenmeier, D. W., & Sohnius, E. M. (2008). Ethyl glucuronide excretion in humans following oral administration of and dermal exposure to ethanol. Journal of Analytical Toxicology, 32(8), 594-601.[30]

-

Castellino, S., et al. (2011). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Analytical Chemistry, 83(1), 260-267.[31]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare.[32]

-

Mass Spectrometry: Fragmentation Patterns. (2020). In eGyanKosh.

-

Farris, S. P., & Hodge, C. W. (2023). How Human Evolution Shaped the Way Alcohol Affects Us. Preprints.org.[33]

-

Zhang, T., et al. (2018). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Journal of Surfactants and Detergents, 21(5), 589-603.[34]

-

Edenberg, H. J. (2007). The genetics of alcohol metabolism: role of alcohol dehydrogenase and aldehyde dehydrogenase variants. Alcohol Research & Health, 30(1), 5-13.[35]

Sources

- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Excessive urinary excretion of isopropyl glucuronide after isopropanol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on alcohol metabolism: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of valproic acid glucuronidation: evidence for in vivo autoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. uab.edu [uab.edu]

- 19. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biomolecules and Biomarkers Used in Diagnosis of Alcohol Drinking and in Monitoring Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scirp.org [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. In vivo glucuronidation activity of drugs in neonates: extensive interindividual variability despite their young age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ethyl glucuronide excretion in humans following oral administration of and dermal exposure to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. xenotech.com [xenotech.com]

- 33. preprints.org [preprints.org]

- 34. researchgate.net [researchgate.net]

- 35. scienceopen.com [scienceopen.com]

Propyl β-D-glucuronide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Propyl β-D-glucuronide is a significant molecule in the study of drug metabolism and toxicology. As a glucuronide conjugate, it represents a key metabolite formed during phase II biotransformation, a critical pathway for the detoxification and elimination of various xenobiotics and endogenous compounds. This guide provides an in-depth exploration of the physical and chemical properties of Propyl β-D-glucuronide, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Understanding these characteristics is paramount for designing and interpreting toxicological studies, developing analytical methods for its detection, and elucidating metabolic pathways.

Molecular Structure and Identification

Propyl β-D-glucuronide, with the chemical formula C9H16O7, is structurally composed of a propyl group attached to a D-glucuronic acid moiety via a β-glycosidic bond.[1] The glucuronic acid component is a derivative of glucose where the C6 carbon has been oxidized to a carboxylic acid. This structural feature imparts increased water solubility compared to the parent propanol molecule, a fundamental principle of glucuronidation in facilitating the excretion of metabolites.[2]

Key Identifiers:

-

IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-propoxyoxane-2-carboxylic acid[1]

-

CAS Number: 17685-07-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Propyl β-D-glucuronide is essential for its handling, analysis, and interpretation in biological systems.

| Property | Value | Source |

| Molecular Formula | C9H16O7 | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Assumed to be a solid at room temperature | General knowledge |

| Solubility | Soluble in water and methanol.[3] | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (predicted) | The carboxylic acid group of the glucuronic acid moiety is the primary acidic center. The pKa of D-glucuronic acid is approximately 3.2, suggesting that Propyl β-D-glucuronide will be ionized at physiological pH.[2] | [2] |

Chemical Reactivity and Stability

The stability of Propyl β-D-glucuronide is a critical consideration for its accurate quantification in biological samples and for understanding its fate in vivo. The primary routes of degradation are hydrolysis of the glycosidic bond, which can be influenced by pH and enzymatic activity.

pH Stability: Glucuronides exhibit varying stability depending on the pH of the medium. In general, they are relatively stable in neutral to slightly acidic conditions. However, under strongly acidic or alkaline conditions, the glycosidic bond can be cleaved. The stability of glucuronides is crucial for accurate analysis, as degradation can lead to an underestimation of the conjugate and an overestimation of the parent aglycone.[4] Studies on other glucuronides have shown that they can be labile, with stability being pH and temperature-dependent.[4]

Enzymatic Hydrolysis: The β-glycosidic bond in Propyl β-D-glucuronide is susceptible to cleavage by β-glucuronidase enzymes. These enzymes are present in various tissues and in the gut microbiome, playing a significant role in the enterohepatic circulation of drugs and other compounds.[5] The hydrolysis of glucuronides releases the parent aglycone (in this case, propanol), which can then be reabsorbed.

Synthesis of Propyl β-D-glucuronide

The synthesis of Propyl β-D-glucuronide is essential for obtaining a reference standard for analytical purposes and for conducting in vitro studies. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[6][7] This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.[6][7]

Conceptual Experimental Workflow: Koenigs-Knorr Synthesis

Caption: Conceptual workflow for the chemical synthesis of Propyl β-D-glucuronide via the Koenigs-Knorr reaction.

Step-by-Step Methodology (Conceptual):

-

Preparation of Glycosyl Donor: A protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, is prepared from D-glucuronic acid. The hydroxyl groups and the carboxylic acid are protected to prevent side reactions.

-

Glycosylation: The protected glucuronyl halide is reacted with propanol in an aprotic solvent like dichloromethane. A promoter, such as silver carbonate or silver triflate, is added to facilitate the reaction.[7] The reaction is typically carried out under anhydrous conditions and at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the insoluble silver salts are removed by filtration. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the protected Propyl β-D-glucuronide.

-

Deprotection: The protecting groups (e.g., acetyl and methyl ester groups) are removed. Saponification with a base like sodium hydroxide in methanol is a common method for this step.

-

Final Purification: The deprotected Propyl β-D-glucuronide is purified, often by recrystallization or further chromatographic techniques, to yield the final product.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, often proceeding under milder reaction conditions. The key enzymes involved are UDP-glucuronosyltransferases (UGTs).[8]

Conceptual Experimental Workflow: Enzymatic Synthesis

Caption: Conceptual workflow for the enzymatic synthesis of Propyl β-D-glucuronide using UGTs.

Step-by-Step Methodology (Conceptual):

-

Enzyme Source: UGTs can be obtained from various sources, such as human or animal liver microsomes, or recombinant enzymes expressed in cell lines.[8]

-

Reaction Setup: Propanol is incubated with UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid, in a suitable buffer (e.g., Tris-HCl, pH 7.4). The UGT enzyme preparation is then added to initiate the reaction.

-

Incubation: The reaction mixture is incubated at a controlled temperature, typically 37°C, for a specific period to allow for the enzymatic conversion.

-

Reaction Termination and Work-up: The reaction is stopped, often by the addition of an organic solvent like acetonitrile, which precipitates the proteins. The mixture is then centrifuged to remove the denatured protein.

-

Purification: The supernatant, containing the synthesized Propyl β-D-glucuronide, is collected and purified, usually by high-performance liquid chromatography (HPLC).

Analytical Methodologies

The accurate quantification of Propyl β-D-glucuronide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice due to its high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the separation of glucuronides.

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[9] |

| Mobile Phase | A gradient elution is often used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[10] |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min for analytical columns. |

| Column Temperature | Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times. |

| Injection Volume | 5-20 µL, depending on the sample concentration and sensitivity requirements. |

| Detection | Mass spectrometry (MS) is the preferred detection method for its high specificity and sensitivity. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of glucuronides.[9] |

Sample Preparation for HPLC Analysis:

Biological samples such as plasma or urine usually require a sample preparation step to remove interfering substances and concentrate the analyte.

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like acetonitrile or methanol. The sample is then centrifuged, and the supernatant is collected.

-

Solid-Phase Extraction (SPE): SPE can be used for both cleanup and concentration of the analyte. A suitable sorbent is chosen based on the properties of Propyl β-D-glucuronide.

-

Direct Injection (for Urine): In some cases, urine samples can be diluted and directly injected into the HPLC system, especially with the use of a guard column to protect the analytical column.

Toxicological Profile

The toxicological profile of Propyl β-D-glucuronide itself is not well-documented in publicly available literature. The process of glucuronidation is generally considered a detoxification pathway, converting parent compounds into more water-soluble and less toxic metabolites that are readily excreted. However, the formation of certain glucuronides can sometimes lead to bioactivation, resulting in reactive metabolites.[1]

General Considerations for Glucuronide Toxicology:

-

Hydrolysis and Aglycone Release: The in vivo hydrolysis of Propyl β-D-glucuronide by β-glucuronidases can release propanol. The toxicity of the parent compound is therefore a relevant consideration.

-

Reactive Metabolites: While less common for simple alkyl glucuronides, some glucuronide conjugates can be chemically reactive and may covalently bind to proteins, potentially leading to toxicity.

Further toxicological studies, including acute and chronic toxicity assessments, would be necessary to fully characterize the safety profile of Propyl β-D-glucuronide.

Applications in Research and Drug Development

Propyl β-D-glucuronide serves as a valuable tool in several areas of scientific research and pharmaceutical development:

-

Reference Standard: It is used as a certified reference material for the accurate quantification of this metabolite in biological samples, which is essential for pharmacokinetic and toxicokinetic studies.[3]

-

Metabolic Studies: The synthesis and analysis of Propyl β-D-glucuronide help in the characterization of UGT enzyme activity and in understanding the metabolic pathways of propanol and related compounds.

-

Toxicology Research: It can be used in in vitro and in vivo studies to investigate the potential toxic effects of this specific metabolite.

-

Drug Development: Understanding the formation and clearance of glucuronide metabolites is a critical component of the drug development process, informing dose selection and safety assessments.

Conclusion

Propyl β-D-glucuronide is a key metabolite in the glucuronidation pathway. Its physicochemical properties, particularly its water solubility and susceptibility to enzymatic hydrolysis, are central to its biological fate. The ability to synthesize and accurately quantify this compound using advanced analytical techniques like HPLC-MS is fundamental to advancing our understanding of drug metabolism and toxicology. While specific experimental data on some of its properties and its toxicological profile are limited, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and other glucuronide conjugates. Further research is warranted to fill the existing knowledge gaps and to fully elucidate the biological significance of Propyl β-D-glucuronide.

References

- Kemp, M. L., Fan, P. W., & et al. (2002).

-

PubChem. (n.d.). Propyl beta-d-glucuronide. National Center for Biotechnology Information. Retrieved from [Link]

- Stevenson, D. E., & Hubl, U. (1999). Optimization of β-d-glucuronide synthesis using UDP-glucuronyl transferase. Enzyme and Microbial Technology, 24(7), 388–396.

- Wang, X., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284.

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

- Sun, D., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 192, 113651.

- Avdeef, A., et al. (2007). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences, 31(5), 299-311.

-

AssayCell Technologies. (n.d.). Propyl-β-D-glucuronide, 2 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 17 Synthesis of glucuronides by whole-cell biotransformation... Retrieved from [Link]

- USA MedPremium. (2013).

-

Aurora Analytics. (n.d.). 2-Propyl β-D-glucuronide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Propyl-d7 β-D-Glucuronide. Retrieved from [Link]

- Skopp, G., et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40.

- Capon, B., & Ghosh, B. C. (1971). The kinetics of the hydrolysis of 2-naphthyl β-D-glucuronide. Journal of the Chemical Society B: Physical Organic, 739-740.

- Tomlinson, E., et al. (1982). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Journal of Pharmaceutical Sciences, 71(5), 533-536.

- Thierauf, F., et al. (2008). Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples.

- Williams, R. (2022).

-

NIST. (n.d.). Propyl glucuronide, PFP. NIST Chemistry WebBook. Retrieved from [Link]

- MP Biomedicals. (2019).

- Chen, X., et al. (2018). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 23(10), 2649.

-

FooDB. (2011). Showing Compound beta-D-Glucuronic acid (FDB021897). Retrieved from [Link]

- IOSR Journal of Pharmacy. (2024).

-

Isotope Science / Alfa Chemistry. (n.d.). Propyl-d7 β-D-Glucuronide. Retrieved from [Link]

-

PubChem. (n.d.). B-Propylgalactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

- Li, M., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. Pharmaceuticals, 14(11), 1194.

- MAC-MOD Analytical. (n.d.).

- Royal Society of Chemistry. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR.

- Kura Biotech. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

- Torbeev, V. Y., et al. (2019). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.

- Ho, J., & Coote, M. L. (2010). How to Predict the pKa of Any Compound in Any Solvent.

- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method.

- OECD. (2018). OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents.

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl beta-D-glucuronide. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2020).

- Sigma-Aldrich. (2025).

Sources

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Optimization of β-d-glucuronide synthesis using UDP-glucuronyl transferase / Enzyme and Microbial Technology, 1999 [sci-hub.ru]

- 9. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Propyl b-D-glucuronide molecular weight and formula

An In-Depth Technical Guide to Propyl β-D-glucuronide: Molecular Properties and Bioanalytical Applications

Abstract

This technical guide provides a comprehensive overview of Propyl β-D-glucuronide, a key analytical standard in the field of drug metabolism and toxicology. We will dissect its core molecular properties, including its precise molecular weight and chemical formula, and place it within the critical biochemical context of glucuronidation—the most significant Phase II metabolic pathway for xenobiotics. This document is designed for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also practical, field-proven insights into its application. A detailed experimental protocol for the enzymatic hydrolysis of glucuronides for quantitative analysis is provided, complete with self-validating controls to ensure data integrity.

Core Molecular Profile of Propyl β-D-glucuronide

Propyl β-D-glucuronide is the metabolic product of propanol conjugation with D-glucuronic acid. While it is a metabolite of a simple short-chain alcohol, its true value in the laboratory lies in its role as a non-natural reference standard.[1] It is used for the calibration and quantification of other glucuronide metabolites, particularly in chromatographic and mass spectrometric analyses.[1] Its well-defined chemical and physical properties make it an ideal compound for method development and as an internal standard in complex biological matrices.

Key Physicochemical Data

The fundamental properties of Propyl β-D-glucuronide are summarized below. Accuracy in these values is paramount for high-resolution mass spectrometry, preparation of standard solutions, and stoichiometric calculations.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₆O₇ | [2][3][4] |

| Molecular Weight | 236.22 g/mol | [2][3][4] |

| Accurate Mass | 236.0896 Da | [2][4] |

| CAS Number | 17685-07-3 | [2][3][4] |

| Synonyms | Propyl β-D-Glucopyranosiduronic Acid | [2] |

| Physical Format | Typically a neat or light beige solid | [2][3] |

| Storage Temperature | +4°C | [2] |

Chemical Structure

The structure consists of a propyl group attached via a β-glycosidic bond to the C1 position of D-glucuronic acid. This β-configuration is crucial as it is the stereochemistry recognized by β-glucuronidase enzymes used in sample preparation.

Caption: The general pathway of xenobiotic glucuronidation.

Application in Bioanalysis: A Self-Validating Protocol

In pharmacokinetic and toxicological studies, the accurate quantification of drug metabolites is essential. Propyl β-D-glucuronide serves as an invaluable tool in this process. Often, analytical methods like LC-MS/MS are optimized to detect the parent drug (aglycone) rather than its various metabolites. Therefore, a common sample preparation step is the hydrolysis of glucuronide conjugates back to the parent compound using a β-glucuronidase enzyme. [5]

Experimental Protocol: Enzymatic Hydrolysis of Glucuronides in Urine

This protocol details a robust, self-validating method for hydrolyzing glucuronide metabolites in a urine matrix prior to solid-phase extraction (SPE) and LC-MS/MS analysis. The causality behind each step is explained to provide a deeper understanding.

Principle: β-glucuronidase specifically cleaves the β-glycosidic bond between the aglycone (parent drug) and the glucuronic acid moiety. This converts the polar metabolite back into the less polar parent drug, which can then be more effectively extracted and quantified. The use of a deuterated internal standard (like Propyl-d7 β-D-Glucuronide, if available)[6] is highly recommended to correct for matrix effects and variability in extraction and hydrolysis efficiency.

Materials:

-

Urine samples (blank, quality control, and unknown)

-

Propyl β-D-glucuronide (for method setup and as a control)

-

β-Glucuronidase from E. coli or Helix pomatia (Sigma-Aldrich, Cat. No. G8420 or similar) [7]* Phosphate or Acetate Buffer (e.g., 0.1 M, pH 6.8)

-

Internal Standard (IS): A stable isotope-labeled analogue of the analyte of interest.

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

SPE Cartridges (e.g., C18, chosen based on analyte properties)

-

Centrifuge, vortex mixer, heating block/water bath

Procedure:

-

Sample Aliquoting: Thaw urine samples to room temperature and vortex briefly. Centrifuge at 2000 x g for 5 minutes to pellet any precipitate. Aliquot 200 µL of the supernatant into labeled microcentrifuge tubes.

-

Causality: Centrifugation removes particulates that could clog SPE cartridges or interfere with the enzymatic reaction.

-

-

Preparation of Controls (Trustworthiness Pillar):

-

Blank: 200 µL of drug-free urine.

-

Positive Control (Hydrolysis Efficiency): 200 µL of drug-free urine spiked with a known concentration of Propyl β-D-glucuronide or a glucuronide metabolite of the target drug.

-

Negative Control (Enzyme Activity): 200 µL of drug-free urine spiked with the parent drug (aglycone). This sample is processed through the entire procedure to ensure the enzyme preparation does not degrade the parent drug.

-

-

Internal Standard Addition: Add 20 µL of the working Internal Standard solution to all tubes (except the blank, to which 20 µL of buffer is added). Vortex briefly.

-

Causality: Adding the IS early accounts for analyte loss during all subsequent steps (hydrolysis, extraction, and injection).

-

-

Enzymatic Hydrolysis:

-

Add 500 µL of buffer (pH 6.8) to each tube.

-

Add 20 µL of β-glucuronidase solution (e.g., 2500 units). The exact amount must be optimized empirically. [5] * Vortex gently and incubate at 37°C for 2 hours.

-

Causality: Incubation at 37°C provides the optimal temperature for most β-glucuronidase enzymes. The buffer maintains the optimal pH for enzymatic activity. [7]

-

-

Reaction Quenching & Protein Precipitation: Add 200 µL of ice-cold methanol to each tube to stop the enzymatic reaction. Vortex and centrifuge at 10,000 x g for 5 minutes.

-

Causality: Methanol denatures the enzyme, halting the reaction. This step also precipitates proteins that could interfere with downstream analysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's protocol (e.g., with methanol followed by water).

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with 5% methanol in water).

-

Elute the analyte and IS with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition for your LC-MS/MS method.

-

Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures good peak shape during chromatographic separation.

-

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Bioanalytical Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol, from sample receipt to final data analysis.

Caption: Workflow for glucuronide analysis in biological samples.

Conclusion

Propyl β-D-glucuronide is more than a simple molecule defined by its weight and formula. It is an essential analytical standard that provides a foundation for the reliable quantification of xenobiotic metabolites. Its application within a well-controlled, self-validating protocol, as described herein, enables researchers in pharmacology and toxicology to generate high-integrity data. A thorough understanding of its properties and the biochemical context of glucuronidation is indispensable for professionals dedicated to advancing drug development and ensuring patient safety.

References

-

Ibuprofen. Wikipedia. [Link]

-

Propyl beta-d-glucuronide. PubChem, National Institutes of Health. [Link]

-

Propyl-d7 β-D-Glucuronide. Pharmaffiliates. [Link]

-

Propyl-β-D-glucuronide, 2 mg. AssayCell Technologies. [Link]

-

Propranolol glucuronide. PubChem, National Institutes of Health. [Link]

-

Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. National Institutes of Health. [Link]

-

Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. ResearchGate. [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Institutes of Health. [Link]

- Synthesis method of isopropyl-beta-D thiogalactoside.

-

Synthesis of propyl-β-D-galactoside with free and immobilized β-galactosidase from Aspergillus oryzae. ResearchGate. [Link]

Sources

- 1. assaycell.com [assaycell.com]

- 2. Propyl Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 3. CAS 17685-07-3: Propyl β-D-glucopyranosiduronic acid [cymitquimica.com]

- 4. Propyl beta-d-glucuronide | C9H16O7 | CID 97302323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of Glucuronidation in Xenobiotic Metabolism

Sources

- 1. Glucuronidation - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. xenotech.com [xenotech.com]

- 6. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 9. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 18. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. ptacts.uspto.gov [ptacts.uspto.gov]

- 26. Federal Register :: Guidance for Industry on In Vivo Drug Metabolism/Drug Interaction StudiesStudy Design, Data Analysis, and Recommendations for Dosing and Labeling; Availability [federalregister.gov]

- 27. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. fda.gov [fda.gov]

Methodological & Application

Propyl β-D-Glucuronide: A Versatile Substrate for β-Glucuronidase Activity Assays

Application Note & Protocols

Introduction

β-Glucuronidase (GUS) is a ubiquitous lysosomal enzyme critical in the metabolism of both endogenous and exogenous compounds.[1][2][3] It catalyzes the hydrolysis of β-D-glucuronic acid from a variety of molecules, a key step in the enterohepatic recirculation of drugs and metabolites.[1][2] Given its physiological and pharmacological significance, accurate measurement of β-glucuronidase activity is paramount in drug development, clinical diagnostics, and molecular biology, where it is a widely used reporter gene.[1][3]

Propyl β-D-glucuronide emerges as a valuable synthetic substrate for quantifying β-glucuronidase activity.[4] As a glucuronide of a short-chain aliphatic alcohol, its enzymatic cleavage by β-glucuronidase yields D-glucuronic acid and propanol.[4][5] The subsequent quantification of propanol provides a direct and reliable measure of enzyme activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Propyl β-D-glucuronide as a substrate for β-glucuronidase, encompassing assay principles, detailed protocols for activity measurement, and a guide to determining enzyme kinetics.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Propyl β-D-glucuronide by β-glucuronidase. The reaction produces propanol in a stoichiometric ratio to the amount of substrate cleaved. The concentration of the liberated propanol is then determined, providing a quantitative measure of β-glucuronidase activity. Two primary methods for propanol quantification are presented: a coupled enzymatic assay using alcohol dehydrogenase (ADH) for colorimetric detection, and a gas chromatography-mass spectrometry (GC-MS) method for highly sensitive and specific quantification.

Caption: Workflow of the β-glucuronidase assay using Propyl β-D-glucuronide.

Materials and Reagents

-

Substrate: Propyl β-D-glucuronide (CAS: 17685-07-3)[4]

-

Enzyme: β-Glucuronidase (e.g., from E. coli, bovine liver)

-

Buffer: 0.1 M Sodium Acetate Buffer (pH 5.0) or 75 mM Potassium Phosphate Buffer (pH 6.8). The optimal pH can vary depending on the enzyme source.[6]

-

For Coupled ADH Assay:

-

Alcohol Dehydrogenase (ADH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

A colorimetric reagent sensitive to NADH production (e.g., WST-8)[4]

-

Microplate reader

-

-

For GC-MS Analysis:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., PoraPak-Q)

-

Internal Standard (e.g., isopropanol, if not present in the sample)

-

Reagents for sample preparation (e.g., deproteinizing agents like tartaric acid)

-

Experimental Protocols

Protocol 1: β-Glucuronidase Activity Assay using Coupled ADH Method

This protocol is suitable for a 96-well plate format, allowing for higher throughput.

1. Reagent Preparation:

- Substrate Stock Solution: Prepare a 10 mM stock solution of Propyl β-D-glucuronide in purified water.

- Enzyme Solution: Prepare a working solution of β-glucuronidase in the chosen assay buffer. The final concentration will need to be optimized based on the enzyme's specific activity.

- ADH Reaction Mix: Prepare a reaction mix containing ADH, NAD+, and the colorimetric reagent in an appropriate buffer, following the manufacturer's instructions for the ADH assay kit.[4][7]

2. Assay Procedure:

- Add 50 µL of the β-glucuronidase working solution to each well of a 96-well plate.

- To initiate the reaction, add 50 µL of the Propyl β-D-glucuronide working solution (at various concentrations if determining kinetics) to each well.

- Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

- Stop the reaction by adding a suitable stop reagent if necessary (e.g., 200 mM Glycine Buffer, pH 10.4).[6]

- Add 100 µL of the ADH Reaction Mix to each well.

- Incubate at 37°C for 15-30 minutes, or as recommended by the ADH assay kit manufacturer, allowing for color development.[4]

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.[4]

3. Data Analysis:

- Create a standard curve using known concentrations of propanol.

- Calculate the concentration of propanol produced in each sample well from the standard curve.

- Determine the β-glucuronidase activity, typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that liberates a specific amount of product per unit of time under the defined conditions.

prep [label="1. Reagent Preparation\n(Substrate, Enzyme, ADH Mix)"];

reaction [label="2. β-Glucuronidase Reaction\n(Incubate Substrate + Enzyme)"];

stop [label="3. Stop Reaction"];

adh_reaction [label="4. Add ADH Reaction Mix\n(Incubate for Color Development)"];

read [label="5. Measure Absorbance"];

analyze [label="6. Data Analysis\n(Calculate Propanol Concentration and Enzyme Activity)"];

Caption: Workflow for determining K_m and V_max.

Table 1: Example Data for Lineweaver-Burk Plot Construction

| [S] (mM) | V₀ (µmol/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µmol) |

| 0.1 | 5.0 | 10.0 | 0.200 |

| 0.2 | 8.3 | 5.0 | 0.120 |

| 0.5 | 14.3 | 2.0 | 0.070 |

| 1.0 | 20.0 | 1.0 | 0.050 |

| 2.0 | 25.0 | 0.5 | 0.040 |

Troubleshooting